
1-methyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-methyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole" is not directly mentioned in the provided papers. However, the papers discuss various pyrazole derivatives, which are a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their diverse applications in pharmaceuticals and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, substituted pyrazoles can be synthesized via a 3+2 annulation method, starting from preformed pyrazole or pyridine rings . The Claisen condensation of aryl methyl ketones with aromatic esters followed by cyclization with hydrazine monohydrate is another route to obtain diaryl-1H-pyrazoles . Additionally, the reaction of α,β-unsaturated ketones with hydrazine in hot acetic or propionic acid can yield disubstituted pyrazolines .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass spectrometry, and IR, as well as X-ray crystallography . These techniques help in determining the arrangement of atoms within the molecule and the presence of tautomeric forms. For example, X-ray diffraction studies have been used to confirm the 3D structure of synthesized pyrazole compounds and to analyze their crystal packing and intermolecular interactions .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive sites. The papers provided do not detail specific reactions for "1-methyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole," but they do discuss the reactivity of similar compounds. For instance, pyrazole derivatives can undergo cyclocondensation reactions , and their functional groups can participate in hydrogen bonding, which is significant for the stability of their crystal structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. The papers describe various pyrazole compounds as being crystalline and thermally stable up to certain temperatures . The presence of substituents on the pyrazole ring can affect these properties, as well as the compound's biological activity . For example, some pyrazole derivatives have been evaluated for their antioxidant properties and their ability to suppress cancer cell growth .
Aplicaciones Científicas De Investigación
Antimicrobial and Apoptosis Inducing Agents : A study by Sindhu et al. (2016) synthesized molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles, which included apoptosis studies on goat ovarian follicles and in vitro antibacterial and antifungal activity assessments.
Synthesis of 3-phenyl-1H-pyrazole Derivatives : Research by Liu, Xu, & Xiong (2017) focused on the synthesis of 3-phenyl-1H-pyrazole, an intermediate for many biologically active compounds, and optimized its synthetic method.
Antimicrobial Agents : Pervaram et al. (2017) developed novel 1,2,3-triazoles derivatives for antimicrobial applications, demonstrating broad-spectrum antibacterial activity against various strains.
Antitumor, Antifungal, and Antibacterial Pharmacophores : A study by Titi et al. (2020) synthesized and characterized pyrazole derivatives, identifying potential pharmacophore sites for antitumor, antifungal, and antibacterial activities.
Pyrazolo[4′,3′5,6]pyrano[4,3-c][1,2]oxazoles Synthesis
: Research by Milišiūnaitė et al. (2021) presented a synthetic route to novel pyrazolo-pyrano-oxazole ring systems, contributing to the field of heterocyclic chemistry.
Microwave-assisted Synthesis of Antimicrobial Derivatives : A 2016 study by Subhashini et al. synthesized new pyrazole-based triazole derivatives with antimicrobial activity using a microwave-assisted method.
Antidiabetic Activity : Vaddiraju et al. (2022) synthesized novel pyrazole-based heterocycles with sugar moieties, evaluating them for anti-diabetic activity.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-4-prop-2-ynoxypyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-3-4-10-7-5-8-9(2)6-7/h1,5-6H,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVSHYKJORHWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole | |
CAS RN |
1596649-92-1 |
Source


|
| Record name | 1-methyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

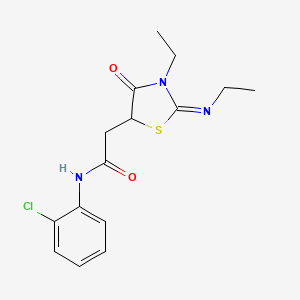

![4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B3001354.png)
![4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B3001357.png)
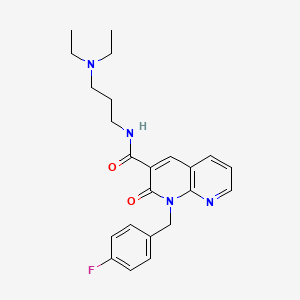
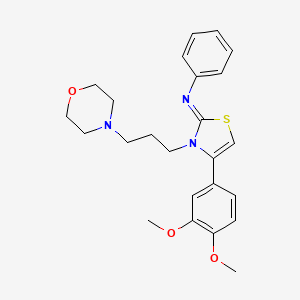

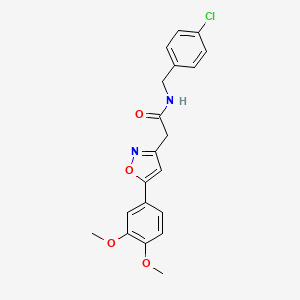
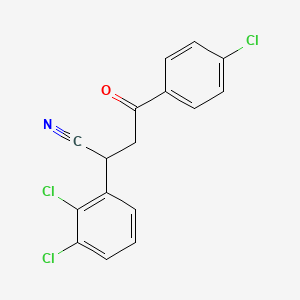
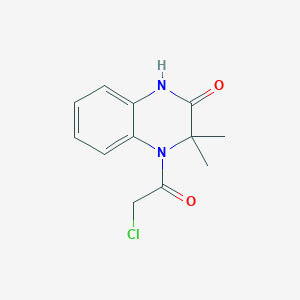
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-methylphenyl)propanamide](/img/structure/B3001371.png)

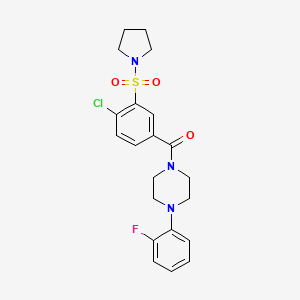
![4-(cyclopropylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B3001375.png)